N,N-Diethyl-2,2,2-trifluoroacetamide physical properties
N,N-Diethyl-2,2,2-trifluoroacetamide physical properties
An In-Depth Technical Guide to the Physical Properties of N,N-Diethyl-2,2,2-trifluoroacetamide
Introduction
N,N-Diethyl-2,2,2-trifluoroacetamide (CAS No. 360-92-9) is a fluorinated amide that serves as a crucial building block and reagent in modern organic synthesis.[1] Its unique combination of a sterically accessible amide core, flanked by two ethyl groups, and a potent electron-withdrawing trifluoromethyl moiety imparts distinctive physical and chemical properties. These characteristics are leveraged in various applications, including the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1]
This guide provides an in-depth analysis of the core physical properties of N,N-Diethyl-2,2,2-trifluoroacetamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind the observed properties, outlines the principles of their experimental determination, and offers practical insights grounded in established scientific protocols. By synthesizing data from authoritative sources, this guide aims to be a comprehensive resource for the safe and effective use of this versatile compound.
Section 1: Chemical Identity and Molecular Structure
Unambiguous identification is the cornerstone of chemical research. N,N-Diethyl-2,2,2-trifluoroacetamide is a colorless to light yellow liquid with a characteristic odor.[1] Its fundamental chemical identifiers are summarized below.
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Chemical Name: N,N-Diethyl-2,2,2-trifluoroacetamide
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Synonyms: N,N-diethyltrifluoroacetamide, Trifluoroacetic acid diethylamide[2]
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Molecular Weight: 169.15 g/mol
The molecular structure features a central acetamide group where the amide nitrogen is disubstituted with two ethyl groups. The acetyl carbon is bonded to a trifluoromethyl (CF₃) group. This structure is critical to its properties:
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Trifluoromethyl Group: The high electronegativity of the fluorine atoms creates a strong dipole and renders the compound relatively inert to metabolic degradation at this position.
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Amide Linkage: The resonance of the nitrogen lone pair with the carbonyl group gives the C-N bond partial double-bond character. This restricts rotation, a phenomenon with significant implications for its NMR spectroscopy.
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N,N-Diethyl Groups: These alkyl groups increase the compound's lipophilicity and steric bulk, influencing its solubility and reactivity.
Section 2: Core Physical Properties
The quantitative physical properties of N,N-Diethyl-2,2,2-trifluoroacetamide are summarized in the table below. These values are critical for designing experimental setups, purification procedures, and ensuring safe handling.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 65-67 °C at 24 mmHg | [3][5] |
| 105-107 °C (at atmospheric pressure) | [1] | |
| 160 °C | ||
| Density | 1.142 - 1.2 g/mL at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.38 | [3] |
| Flash Point | 43 °C (110 °F) | [5] |
| Solubility | Immiscible in water; Soluble in organic solvents (e.g., ethanol, acetone) | [1][5] |
Section 3: Detailed Physicochemical Analysis
Boiling Point and Volatility
The boiling point is a fundamental indicator of a liquid's volatility. The data reveals a significant dependence on pressure: 65-67 °C at 24 mmHg versus up to 160 °C at atmospheric pressure.[3][5] This wide range underscores the importance of vacuum distillation for purification.
Expert Insight: The compound's relatively high atmospheric boiling point for its molecular weight is due to the polar amide group, which allows for dipole-dipole interactions. However, the lack of an N-H bond prevents hydrogen bonding between molecules. Purification at atmospheric pressure risks thermal decomposition. Therefore, vacuum distillation is the standard and recommended protocol. This technique lowers the boiling point, mitigating the risk of degradation and allowing for efficient separation from less volatile impurities.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Density and Refractive Index
The density, reported consistently around 1.14-1.2 g/mL at 25 °C, indicates that the compound is denser than water.[3][5] This is primarily due to the presence of the three heavy fluorine atoms. The refractive index of 1.38 is a measure of how light propagates through the substance and is a useful, rapid check for purity.[3]
Methodology Insight: Density is typically determined using a calibrated pycnometer, which allows for a precise measurement of the mass of a known volume of the liquid. The refractive index is measured with a refractometer, often an Abbé refractometer, which requires only a few drops of the sample and provides a near-instantaneous reading that can be compared against reference values.
Solubility Profile
N,N-Diethyl-2,2,2-trifluoroacetamide is described as having limited solubility or being immiscible in water while being soluble in organic solvents like ethanol and acetone.[1][5] This behavior is a direct consequence of its molecular structure. The two ethyl groups and the fluorinated carbon create a predominantly nonpolar, lipophilic character. While the amide carbonyl is polar, it is insufficient to overcome the hydrophobicity of the rest of the molecule to allow for significant aqueous solubility. This dual nature makes it useful in biphasic reaction systems.
Section 4: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections describe the expected spectral data for N,N-Diethyl-2,2,2-trifluoroacetamide based on its structure.
Caption: General Workflow for Spectroscopic Analysis and Structural Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The spectrum is expected to show two signals corresponding to the ethyl groups. Due to restricted rotation around the amide C-N bond, the two ethyl groups can become chemically non-equivalent, leading to more complex spectra. However, typically one would expect a quartet around 3.4 ppm (the -CH₂- group adjacent to the nitrogen) and a triplet around 1.2 ppm (the terminal -CH₃ group).
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¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments: the carbonyl carbon (~158 ppm), the trifluoromethyl carbon (a quartet around 116 ppm due to C-F coupling), and the two carbons of the ethyl groups (~40 ppm and ~13 ppm).
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¹⁹F NMR: This will show a single, strong signal, as all three fluorine atoms are chemically equivalent. This peak is a definitive marker for the presence of the CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For N,N-Diethyl-2,2,2-trifluoroacetamide, the key absorption bands would be:
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~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide.
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~1100-1300 cm⁻¹: A series of very strong absorptions due to the C-F bond stretching vibrations of the trifluoromethyl group.
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~2850-2990 cm⁻¹: C-H stretching vibrations from the ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the compound's fragmentation pattern.
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Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 169, corresponding to the molecular weight of the compound.[1]
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Fragmentation: Common fragmentation pathways would include the loss of an ethyl group ([M-29]⁺) and cleavage of the C-C bond adjacent to the carbonyl, resulting in a CF₃CO⁺ fragment (m/z 97) or a [M-CF₃]⁺ fragment (m/z 100).
Section 5: Safety, Handling, and Storage
N,N-Diethyl-2,2,2-trifluoroacetamide is a hazardous chemical that requires careful handling.[4]
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GHS Classification: It is classified as a Flammable Liquid (Category 3), Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4), and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[4]
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Use non-sparking tools and take precautionary measures against static discharge.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and other ignition sources.[7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Conclusion
N,N-Diethyl-2,2,2-trifluoroacetamide is a compound with a well-defined set of physical properties that are a direct result of its unique molecular architecture. Its moderate boiling point, density greater than water, and characteristic solubility profile are critical parameters for its application in synthesis. Spectroscopic analysis provides a clear and definitive fingerprint for structural confirmation and purity assessment. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for any researcher or scientist utilizing this important chemical reagent.
References
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ChemIndex. 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene | 400-44-2. Available from: [Link]
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Chemchart. N,N-Diethyl-2,2,2-trifluoroacetamide (360-92-9). Available from: [Link]
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PubChem. 2,2,2-Trifluoro-N,N-dimethylacetamide. Available from: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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NASA Technical Reports Server. NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES. Available from: [Link]
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PubChem. N,N-Diethyl-2,2,2-trifluoroacetamide. Available from: [Link]
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ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives. Available from: [Link]
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